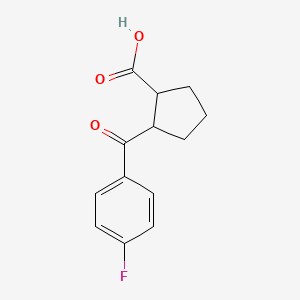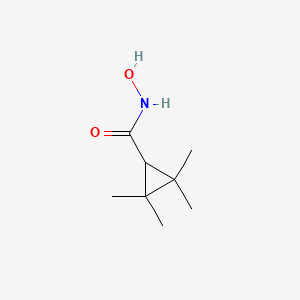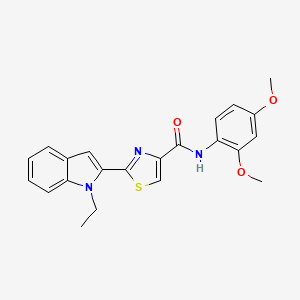
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-BOC-AMINOPHENYL)BORONIC ACID, also known as 3-(tert-Butoxycarbonylamino)phenylboronic acid, is a boronic acid derivative. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected amino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-BOC-AMINOPHENYL)BORONIC ACID typically involves the following steps:
Nitration and Reduction: The starting material, 3-nitrophenylboronic acid, undergoes nitration followed by reduction to yield 3-aminophenylboronic acid.
Industrial Production Methods: Industrial production of (3-BOC-AMINOPHENYL)BORONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: (3-BOC-AMINOPHENYL)BORONIC ACID undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (3-BOC-AMINOPHENYL)BORONIC ACID with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Hydrolysis: The major product is 3-aminophenylboronic acid.
Scientific Research Applications
(3-BOC-AMINOPHENYL)BORONIC ACID has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-BOC-AMINOPHENYL)BORONIC ACID primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, leading to the formation of the desired product . Additionally, the BOC protecting group can be selectively removed under acidic conditions, allowing for further functionalization .
Comparison with Similar Compounds
3-Aminophenylboronic acid: This compound lacks the BOC protecting group and is more reactive in certain conditions.
4-Aminophenylboronic acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.
Uniqueness: (3-BOC-AMINOPHENYL)BORONIC ACID is unique due to the presence of the BOC protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .
Properties
Molecular Formula |
C11H16BNO4 |
|---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,13H2,1-3H3 |
InChI Key |
HZVJBIHDNGATSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile](/img/structure/B14118430.png)
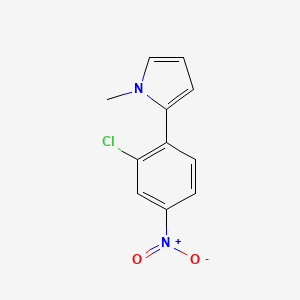
![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
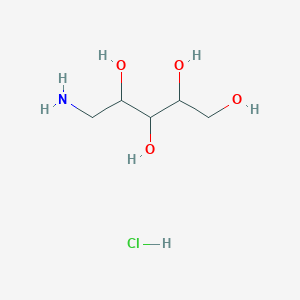
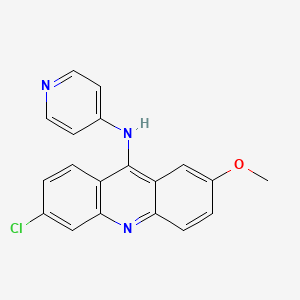

![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)
![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)
